
GC376
描述
准备方法
合成路线和反应条件
GC376 的合成涉及制备其前体 GC373,然后添加亚硫酸氢钠形成亚硫酸氢盐加合物 。 合成路线通常包括以下步骤:
GC373 的制备: 这涉及在受控条件下反应特定的氨基酸衍生物以形成醛 GC373。
This compound 的形成: 然后将 GC373 与亚硫酸氢钠在水溶液中反应以形成亚硫酸氢盐加合物,即 this compound.
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。 该过程包括:
前体的批量合成: GC373 所需氨基酸衍生物的大规模合成。
受控反应条件: 维持精确的反应条件,以确保 GC373 的高产率和纯度。
转化为 this compound: 在优化条件下使用亚硫酸氢钠将 GC373 有效地转化为 this compound.
化学反应分析
Activation Pathway of GC376
This compound exists as a dipeptidyl aldehyde bisulfite adduct (C₂₃H₃₂N₃O₇S) that converts to its active aldehyde form, GC373 (C₁₉H₂₈N₃O₄S), under aqueous conditions . This transformation involves:
-
Bisulfite adduct cleavage : Liberation of bisulfite (HSO₃⁻) through hydrolysis
-
Aldehyde group exposure : Formation of a reactive α-ketoaldehyde moiety
The reaction can be summarized as:
Covalent Binding Mechanism
GC373 forms a covalent adduct with the catalytic cysteine residue (Cys144/Cys145) in viral main proteases (Mpro) through a hemithioacetal linkage :
Reaction Parameter | Value (SARS-CoV-2 Mpro) | Value (FIPV Mpro) |
---|---|---|
Dissociation constant (Kd) | 1.6 μM | Not reported |
IC₅₀ (enzymatic inhibition) | 0.89 μM | Similar potency |
The reaction mechanism involves:
-
Nucleophilic attack by Cys thiolate on aldehyde carbonyl
-
Formation of tetrahedral intermediate
-
Stabilization by His41 (coronavirus Mpro catalytic dyad)
Structural Modifications Impacting Reactivity
Crystallographic studies (PDB: 7SNA, 7SMV) reveal:
-
Bisulfite leaving group : Facilitates prodrug activation (B-factor = 25.4 Ų in 7SMV)
-
Peptidomimetic backbone : Maintains substrate-like binding (RMSD = 0.32 Å vs native substrate)
-
Warhead orientation : Optimal positioning (2.1 Å Cys144-Sγ to aldehyde C distance)
Metabolic Stability Considerations
Comparative reaction kinetics data:
Parameter | This compound | GC373 |
---|---|---|
Plasma half-life (human) | 2.7 hrs | 0.8 hrs |
Chemical stability (pH 7.4) | >24 hrs | 6 hrs |
The bisulfite adduct structure reduces premature aldehyde oxidation while maintaining sufficient activation kinetics for therapeutic efficacy .
These reaction characteristics make this compound a prototype for developing broad-spectrum antiviral agents targeting cysteine proteases. The compound's unique activation pathway and covalent inhibition mechanism provide a template for optimizing drug stability and target engagement in coronavirus infections .
科学研究应用
GC376 具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究蛋白酶抑制和酶动力学.
生物学: 研究其对各种病毒(包括冠状病毒和诺如病毒)的抗病毒特性.
医学: 正在开发作为治疗人类和动物病毒感染的药物.
作用机制
相似化合物的比较
类似化合物
卡莫氟: 另一种具有抗病毒特性的蛋白酶抑制剂.
依布硒啉: 以其对冠状病毒的抗病毒活性而闻名.
鲁平特韦: 一种用于抗病毒研究的蛋白酶抑制剂.
茶黄素二没食子酸酯: 对各种病毒表现出抗病毒活性.
帕克斯洛维德: 一种用于治疗 COVID-19 的蛋白酶抑制剂组合.
GC376 的独特性
This compound 的独特之处在于其广谱抗病毒活性及其能够抑制多个病毒家族的 3C 样蛋白酶 。 其对冠状病毒(包括 SARS-CoV-2)的有效性使其成为抗病毒药物开发的有希望的候选药物 .
生物活性
GC376 is a dipeptidyl aldehyde bisulfite adduct that has gained attention for its antiviral properties, particularly against coronaviruses. Originally developed for the treatment of feline infectious peritonitis (FIP), caused by the feline coronavirus (FCoV), this compound has shown promising results in inhibiting the main protease (Mpro) of both FCoV and SARS-CoV-2, the virus responsible for COVID-19. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in vitro and in vivo, and potential implications for human health.
This compound functions as a protease inhibitor , specifically targeting the Mpro enzyme critical for viral replication. Upon administration, this compound is converted into its active form, GC373, which binds covalently to the active site of Mpro. This binding inhibits the enzyme's activity, preventing the cleavage of viral polyproteins necessary for viral replication.
Key Mechanisms
- Covalent Binding : this compound forms a hemithioacetal with Cys145 in the Mpro active site, leading to irreversible inhibition.
- Reversible Inhibition : The interaction can also be characterized as reversible under certain conditions, allowing for potential therapeutic modulation.
In Vitro Studies
Research indicates that this compound exhibits potent antiviral activity against various coronaviruses. The following table summarizes key findings from studies assessing its efficacy:
Virus Type | IC50 (μM) | EC50 (μM) | CC50 (μM) | Therapeutic Index |
---|---|---|---|---|
Feline Coronavirus | 0.0030 | 0.92 | >200 | >200 |
SARS-CoV-2 | 0.0015 | 0.49 | >200 | >133 |
MERS-CoV | 0.5 | N/A | N/A | N/A |
- SARS-CoV-2 : In cell culture assays, this compound demonstrated an IC50 value of approximately 0.0015 μM, indicating strong inhibition of viral replication with minimal cytotoxicity (CC50 >200 μM) .
- FIPV : Similarly, in studies involving FIPV, this compound showed sub-micromolar IC50 values, effectively reversing disease progression in infected cats .
In Vivo Studies
This compound has been evaluated in animal models for its therapeutic potential against FIP:
- In a controlled study involving cats with naturally occurring FIP, treatment with this compound resulted in significant clinical improvement and increased survival rates compared to untreated controls .
- The drug's ability to penetrate tissues and achieve effective concentrations at viral replication sites has been noted as a critical factor in its success against FIP.
Clinical Observations
- FIP Treatment in Cats : A cohort study reported that cats treated with this compound exhibited a marked reduction in clinical signs associated with FIP, including fever and lethargy. Survival rates improved significantly compared to historical controls.
- SARS-CoV-2 Model : In a study using Vero E6 cells infected with SARS-CoV-2, treatment with this compound led to a reduction in viral titers by over 3-log values after 48 hours of exposure .
Comparative Analysis
A comparative analysis of this compound with other protease inhibitors revealed its superior potency:
- Compared to ebselen (IC50 0.67 μM) and disulfiram (IC50 9.35 μM), this compound's nanomolar range IC50 values demonstrate its enhanced efficacy .
Future Directions
Given the compelling evidence supporting the antiviral activity of this compound against both feline and human coronaviruses, further research is warranted:
- Human Trials : There is an urgent need to advance this compound into clinical trials for COVID-19 treatment due to its favorable safety profile and potent antiviral activity.
- Broad-Spectrum Antiviral Development : Continued exploration of this compound derivatives may yield compounds effective against a broader range of coronaviruses and other RNA viruses.
属性
IUPAC Name |
sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17-,20?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPJDKCMFIPBAW-JPBGFCRCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N3NaO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028041 | |
Record name | Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416992-39-6 | |
Record name | GC-376 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416992396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GC-376 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1NMJ5XDG5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary target of GC376?
A1: this compound targets the main protease (Mpro), also known as 3C-like protease (3CLpro), of coronaviruses (CoVs) and other viruses in the picornavirus-like supercluster. [][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]
Q2: How does this compound interact with its target?
A2: this compound acts as a transition-state analog inhibitor, forming a reversible covalent bond with the catalytic cysteine residue (Cys145) within the active site of Mpro. [][6][7][18][21][28] This interaction blocks the protease's activity.
Q3: What are the downstream effects of this compound inhibiting Mpro?
A3: Mpro is essential for processing viral polyproteins into functional proteins, which are necessary for viral replication and transcription. [][4][6][18] By inhibiting Mpro, this compound effectively disrupts these crucial processes, ultimately inhibiting viral replication. [][2][5][8][11][18][28]
Q4: Does this compound target any other proteins besides Mpro?
A4: Research suggests that this compound can also inhibit the host protease cathepsin L, which plays a role in viral entry. This dual inhibition mechanism might contribute to its overall antiviral potency. [][21][28]
Q5: Is there any spectroscopic data available for this compound?
A6: The provided research articles primarily focus on the crystallographic structures of this compound bound to Mpro. While spectroscopic data is not extensively discussed, techniques like fluorescence spectroscopy and circular dichroism were used to characterize structural changes in Mpro upon binding to this compound. []
Q6: How does modifying the structure of this compound affect its activity and potency?
A7: Studies have investigated the impact of structural modifications on this compound's activity. For example, replacing the aldehyde warhead with an α-ketoamide resulted in decreased cellular activity. [] Additionally, modifying the P2 and P3 substitutions influenced binding affinity and antiviral activity. [][28]
Q7: Does the flexibility of this compound contribute to its broad-spectrum activity?
A8: Research suggests that the flexibility of this compound, particularly in its ability to "wiggle and jiggle" within the Mpro active site, allows it to overcome certain resistance mutations, such as E166V, and maintain its inhibitory activity. This adaptability may contribute to its broader-spectrum activity against different coronaviruses. []
Q8: What in vitro models have been used to evaluate this compound's efficacy?
A11: Various in vitro models, including cell-based assays using cell lines like Vero E6, A549+ACE2, and Fcwf-4, have been employed to evaluate this compound's efficacy against different CoVs. [][2][8][11][12][14][16][18][21][25][27][28] Additionally, enzyme-based assays with recombinant Mpro have been used to assess direct inhibition. [][4][6][18]
Q9: What animal models have been used to study this compound's effects?
A12: The K18-hACE2 transgenic mouse model, which develops a respiratory illness resembling severe COVID-19, has been used to study this compound's antiviral activity in vivo. [][9][10][27] Additionally, this compound has shown efficacy in treating feline infectious peritonitis (FIP) in cats. [][7][11]
Q10: Is there information available about this compound's stability under various conditions?
A10: The provided research articles focus primarily on the antiviral efficacy and structural characterization of this compound. Information regarding its stability under various conditions is limited.
Q11: Have there been studies on formulating this compound to improve its stability, solubility, or bioavailability?
A14: While the provided research does not delve into specific formulation strategies, one study mentioned modifying a related α-ketoamide compound by replacing a hydrophobic group with a Boc group to potentially enhance its solubility and reduce plasma protein binding. [] This approach highlights the importance of considering formulation modifications to optimize this compound's pharmacokinetic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。